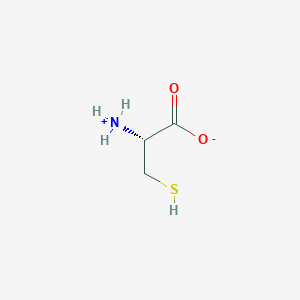
(2R)-2-ammonio-3-mercaptopropanoato
Descripción general
Descripción
(2R)-2-ammonio-3-mercaptopropanoate (2R-AMP) is an organic compound that has a variety of applications in the scientific and medical fields. It is a thiol derivative of propionic acid and has a molecular weight of 122.16 g/mol. 2R-AMP is an important intermediate in the synthesis of other compounds and has been studied extensively in recent years.
Aplicaciones Científicas De Investigación
Industria Farmacéutica
Cisteína: es integral en la industria farmacéutica debido a su capacidad para estabilizar las estructuras proteicas y facilitar la formación de puentes disulfuro. Se utiliza en la producción de ingredientes farmacéuticos activos (API) y como excipiente en diversas formulaciones farmacéuticas. El grupo sulfhidrilo de la cisteína también puede actuar como nucleófilo en reacciones bioquímicas, lo cual es esencial en los procesos de desintoxicación y en la síntesis de intermediarios metabólicos .
Tecnología Alimentaria
En tecnología alimentaria, la cisteína se utiliza como acondicionador de masa en la elaboración del pan, mejorando la textura y el volumen del pan. También se utiliza como potenciador del sabor debido a su capacidad de reaccionar con los azúcares y crear productos de reacción de Maillard, que contribuyen al perfil de sabor de los alimentos cocinados. Además, la cisteína puede actuar como antioxidante, ayudando a preservar el color y el sabor de los productos alimenticios .
Aplicaciones Cosméticas
La cisteína encuentra aplicaciones en la industria cosmética, particularmente en productos para el cuidado del cabello. Su capacidad para romper los puentes disulfuro en la queratina del cabello la convierte en un ingrediente clave en los tratamientos de alisado y acondicionamiento del cabello. También se utiliza en productos para el cuidado de la piel por sus propiedades antioxidantes, que pueden ayudar a proteger la piel del daño oxidativo .
Alimento para Animales
Como componente esencial de la nutrición animal, la cisteína se agrega a los alimentos para animales para garantizar una ingesta adecuada de aminoácidos azufrados, lo cual es vital para el crecimiento y el mantenimiento de las plumas, la lana y el tejido conectivo en los animales. También desempeña un papel en el metabolismo y los sistemas de defensa antioxidante en el ganado .
Producción Biotecnológica
La producción fermentativa de L-cisteína utilizando microorganismos es un campo de investigación en crecimiento. Debido a las preocupaciones ambientales y de seguridad asociadas con la extracción de cisteína de fuentes animales, se están desarrollando métodos biotecnológicos utilizando bacterias como Escherichia coli. Estos métodos se centran en estrategias de ingeniería metabólica para aumentar el rendimiento de cisteína y reducir la toxicidad .
Investigación Médica
En la investigación médica, la cisteína se estudia por su papel en diversos procesos fisiológicos. Es un precursor del antioxidante glutatión y participa en la regulación de las vías metabólicas. La investigación sobre el metabolismo de la cisteína puede conducir a una mejor comprensión de las enfermedades relacionadas con el estrés oxidativo y puede proporcionar información sobre posibles dianas terapéuticas .
Mecanismo De Acción
Target of Action
Cysteine, also known as (2R)-2-ammonio-3-mercaptopropanoate, primarily targets the Interleukin-2 receptor (IL-2R) . IL-2R is a transmembrane glycoprotein receptor prominently located on the surface of T and B cells, among other immune system cells . This receptor plays a crucial role in the immune response, as it binds to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .
Mode of Action
Cysteine interacts with its primary target, IL-2R, through a dynamic interplay. This interaction results in a cascade of events that lead to the activation and proliferation of T and B cells . The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens .
Biochemical Pathways
The interaction of cysteine with IL-2R affects several biochemical pathways. For instance, the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways show enhanced activity within Teff or Tconv cells . These pathways impact gene expression to regulate cellular growth, death, and immune function in IL-2R-bearing cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of cysteine are crucial for its bioavailability and therapeutic effectiveness. It is generally recognized that these properties should be evaluated as early as possible in the drug development process .
Result of Action
The molecular and cellular effects of cysteine’s action are primarily seen in the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .
Análisis Bioquímico
Biochemical Properties
Cysteine plays a crucial role in various biochemical reactions. It is involved in the synthesis of proteins, and the antioxidant glutathione (GSH), contributing to redox regulation of cellular status and protein function . Cysteine’s unique chemical structure and properties make it essential for various biochemical processes, including antioxidant defense, protein synthesis, and collagen formation .
Cellular Effects
Cysteine has significant effects on various types of cells and cellular processes. It supports the synthesis of proteins that takes place in every single cell in your body to sustain vital life functions and structures . It increases levels of glutathione in your body to help neutralize harmful free radicals and protect cells from oxidative damage . In cancer cells, cysteine plays an essential role in redox regulation of cellular status and protein function .
Molecular Mechanism
The sulfur in cysteine is redox-active and hence can exist in a wide variety of states, depending on the local redox environment and the presence of oxidizing and reducing agents . A potent oxidizing agent that can be made in cells is hydrogen peroxide, which can lead to more drastic and irreversible chemical modifications to the cysteine side chains .
Temporal Effects in Laboratory Settings
It is known that cysteine can be toxic above a threshold concentration, thus its homeostasis is maintained precisely inside the cell .
Dosage Effects in Animal Models
There are rare reports of cystine renal stone formation, Single injections of L-cysteine (0.6-1.5 g/kg) into 4-day-old pups resulted in massive damage to cortical neurons, permanent retinal dystrophy, atrophy of the brain and hyperactivity .
Metabolic Pathways
Cysteine and methionine are sulfur-containing amino acids. Cysteine is synthesized from serine through different pathways in different organism groups. In bacteria and plants, cysteine is converted from serine (via acetylserine) by transfer of hydrogen sulfide .
Transport and Distribution
Transport of cysteine across the plasma membrane is mediated by system ASC (alanine, serine, cysteine-preferring) and one member of system L (leucine-preferring), LAT-2 (large amino acid transporter 2) .
Subcellular Localization
Subcellular fractionation studies indicated that one of the major leaf forms, cysteine synthase B, was located in the chloroplast and the other, cysteine synthase A, occurred in the cytoplasm .
Propiedades
IUPAC Name |
(2R)-2-azaniumyl-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJNEKJLAYXESH-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62488-11-3 | |
| Record name | Poly-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
121.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
277 mg/mL at 25 °C | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
52-90-4 | |
| Record name | L-(+)-Cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 °C | |
| Record name | L-Cysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



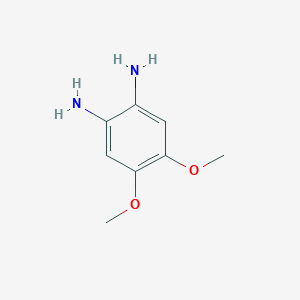

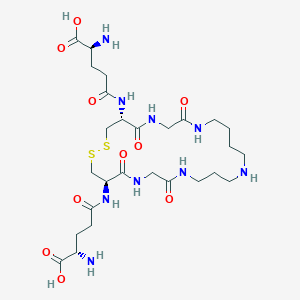
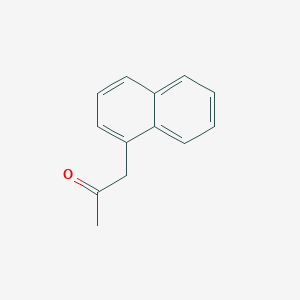
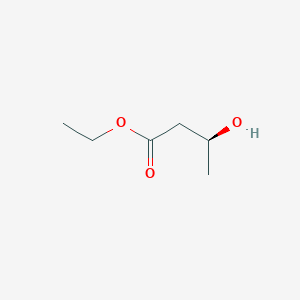
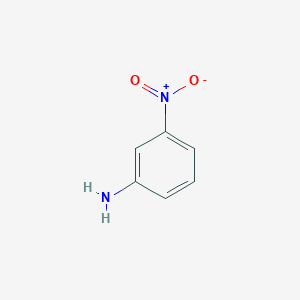




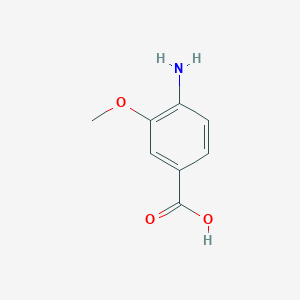
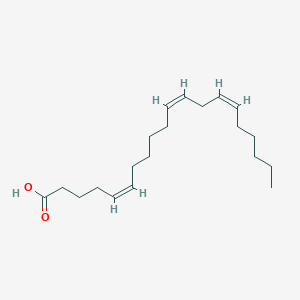
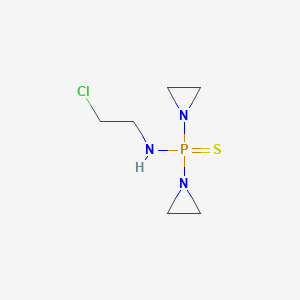
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)